(S)-Methyl 2-(2-aminopropanamido)acetate
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Overview
Description
(S)-Methyl 2-(2-aminopropanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an ester functional group and an amide linkage, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(2-aminopropanamido)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminopropanoic acid and methyl chloroacetate.
Amidation Reaction: The (S)-2-aminopropanoic acid is reacted with methyl chloroacetate in the presence of a base such as triethylamine to form the desired amide linkage.
Esterification: The resulting intermediate is then subjected to esterification conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 2-(2-aminopropanamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-Methyl 2-(2-aminopropanamido)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(2-aminopropanamido)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It may participate in metabolic pathways, affecting the synthesis or degradation of biomolecules.
Comparison with Similar Compounds
(S)-2-Aminopropanoic acid: Shares the amino acid backbone but lacks the ester and amide functionalities.
Methyl 2-(2-aminopropanamido)acetate: Similar structure but may differ in stereochemistry.
Uniqueness: (S)-Methyl 2-(2-aminopropanamido)acetate is unique due to its specific chiral configuration and combination of functional groups, making it a valuable intermediate in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPJFKYVJYBFH-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551686 |
Source
|
Record name | Methyl L-alanylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-59-8 |
Source
|
Record name | Methyl L-alanylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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